3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene
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Overview
Description
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene is an organosulfur compound characterized by the presence of a benzene ring substituted with four fluorine atoms and a sulfanyl group attached to a 2-chloroethyl chain
Preparation Methods
The synthesis of 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with 2-chloroethyl sulfide under specific conditions to introduce the sulfanyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of catalysts .
Chemical Reactions Analysis
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, introducing additional functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-[(2-Chloroethyl)sulfanyl]-1,2,4,5-tetrafluorobenzene exerts its effects involves its ability to act as an electrophile in substitution reactions. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
- Bis(2-chloroethyl) sulfide
- Sulfur mustards
- Nitrogen mustards
Properties
CAS No. |
111873-89-3 |
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Molecular Formula |
C8H5ClF4S |
Molecular Weight |
244.64 g/mol |
IUPAC Name |
3-(2-chloroethylsulfanyl)-1,2,4,5-tetrafluorobenzene |
InChI |
InChI=1S/C8H5ClF4S/c9-1-2-14-8-6(12)4(10)3-5(11)7(8)13/h3H,1-2H2 |
InChI Key |
YHYJNIUHIQAZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)SCCCl)F)F |
Origin of Product |
United States |
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